molecular formula C18H17ClN2O2 B5726352 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone

3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone

Cat. No. B5726352
M. Wt: 328.8 g/mol
InChI Key: FDVMKOPMJYWXSQ-UHFFFAOYSA-N
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Description

3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone is a chemical compound with potential therapeutic properties. It belongs to the family of quinazolinone derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it exerts its biological activity through the inhibition of specific enzymes or signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule involved in cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone have been studied in various experimental models. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. In addition, it has been shown to inhibit the replication of herpes simplex virus type 1 and 2.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone in lab experiments include its high yield and purity, as well as its potential therapeutic properties. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for the study of 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone. These include:
1. Further studies to understand its mechanism of action and potential side effects.
2. Exploration of its potential therapeutic properties in other disease models, such as autoimmune diseases and neurological disorders.
3. Development of novel derivatives with improved bioactivity and pharmacokinetic properties.
4. Investigation of its potential as a lead compound for drug discovery.
5. Studies to understand its potential role in combination therapy with other drugs.
In conclusion, 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone is a chemical compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone involves the reaction of 2-(4-chloro-3,5-dimethylphenoxy)ethylamine with anthranilic acid in the presence of a catalyst. The reaction proceeds through a condensation reaction followed by cyclization to form the quinazolinone ring. The yield of the reaction is typically high, and the purity of the final product can be achieved through recrystallization.

Scientific Research Applications

3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone has been studied for its potential therapeutic properties in various disease models. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities. In particular, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have potent antiviral activity against herpes simplex virus type 1 and 2.

properties

IUPAC Name

3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-12-9-14(10-13(2)17(12)19)23-8-7-21-11-20-16-6-4-3-5-15(16)18(21)22/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVMKOPMJYWXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone

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